Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate
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Overview
Description
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions usually involve room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials
Mechanism of Action
The mechanism by which Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate exerts its effects involves its interaction with specific molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: This compound shares a similar ester functional group and has been studied for its anticonvulsant activity.
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: These compounds also contain ester groups and have applications in drug development.
Uniqueness
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate is unique due to its specific structural features, including the presence of both ester and hydroxyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
918442-17-8 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-9(12)6-10(13)7-11(14)15-8(2)3/h4-5,8-9,12H,6-7H2,1-3H3/t9-/m0/s1 |
InChI Key |
JFYGRLCBGRMTMW-VIFPVBQESA-N |
Isomeric SMILES |
CC=C[C@@H](CC(=O)CC(=O)OC(C)C)O |
Canonical SMILES |
CC=CC(CC(=O)CC(=O)OC(C)C)O |
Origin of Product |
United States |
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